2-(Chloromethyl)-5-methylpyrazine hydrochloride
Overview
Description
“2-(Chloromethyl)-5-methylpyrazine hydrochloride” is a chemical compound. It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It has been used as a reagent in base-catalyzed alkylation .
Molecular Structure Analysis
The molecular formula for “this compound” is C6H6ClN·HCl, giving it a molecular weight of 164.03 .Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 degrees Celsius . It should be stored under inert gas and conditions to avoid are hygroscopic .Scientific Research Applications
1. Pharmaceutical Intermediate Synthesis
2-(Chloromethyl)-5-methylpyrazine hydrochloride and its derivatives are important in synthesizing pharmaceutical intermediates. A study by Bai Jin-quan (2013) reviewed the synthesis methods of 5-methylpyrazine-2-carboxylic acid, a key pharmaceutical intermediate. The chemical synthesis method is most widely used among the three methods discussed: chemical, electrochemical, and microbial synthesis (Bai, 2013).
2. Synthesis of Flavor and Aroma Compounds
Fu Jianshan and Yang Hua-wu (2004) explored the synthesis of alkyl-hydroxyl-pyrazine from D-glucosamine hydrochloride and boronic acid. This precursor is used to produce 2,5-dimethylpyrazine and methylpyrazine, which enhance the after-taste and aroma of tobacco smoke (Fu & Yang, 2004).
3. Preparation of Deuterium-Labeled Alkylpyrazines
Mingchih Fang and K. Cadwallader (2013) described the synthesis of deuterium-labeled alkylpyrazines, including 2-methylpyrazine. These are used in stable isotope dilution assays for accurate quantification of aroma components in food products (Fang & Cadwallader, 2013).
4. Corrosion Inhibition Studies
A theoretical evaluation by I. Obot and Z. Gasem (2014) investigated the adsorption properties of pyrazine derivatives, including 2-methylpyrazine, as corrosion inhibitors for steel. They employed quantum chemical calculations and molecular dynamics simulations to study their efficiency and adsorption behavior (Obot & Gasem, 2014).
5. Synthesis of Heterocyclic Compounds
The study of heterocyclic compounds, including the synthesis and properties of pyrazine derivatives, has been a significant area of research. For instance, H. Ochi, T. Miyasaka, Kiyoshi Kanada, and K. Arakawa (1976) synthesized 2-hydroxypyrazolo[1,5-a]pyridine, a compound related to this compound, and studied its tautomerism and reactivity (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Safety and Hazards
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGNTLZPQQWVOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679071 | |
Record name | 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128229-06-1 | |
Record name | 2-(Chloromethyl)-5-methylpyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-methylpyrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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